Cas no 74346-73-9 (Benzamide, N,N'-carbonothioylbis-)

Benzamide, N,N'-carbonothioylbis- structure
74346-73-9 structure
Product Name:Benzamide, N,N'-carbonothioylbis-
CAS No:74346-73-9
MF:C15H12N2O2S
MW:284.332982063293
CID:1767211
PubChem ID:12638204
Update Time:2025-04-21

Benzamide, N,N'-carbonothioylbis- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N,N'-carbonothioylbis-
    • N-(benzoylcarbamothioyl)benzamide
    • SCHEMBL10423615
    • N,N'-Carbonothioyldibenzamide
    • 1,3-Dibenzoyl-thiourea
    • 74346-73-9
    • DTXSID70505254
    • Inchi: 1S/C15H12N2O2S/c18-13(11-7-3-1-4-8-11)16-15(20)17-14(19)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19,20)
    • InChI Key: GAIUXCGJHIOROL-UHFFFAOYSA-N
    • SMILES: S=C(NC(C1C=CC=CC=1)=O)NC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 284.06194880g/mol
  • Monoisotopic Mass: 284.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 90.3Ų
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